methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate
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Overview
Description
“Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate” is a chemical compound. It is a derivative of 4-sulfamoylbenzoic acid . The compound is related to a class of molecules that have been studied for their inhibitory effects on cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory diseases .
Synthesis Analysis
The synthesis of similar 4-sulfamoylbenzoic acid derivatives involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound is then saponified with aqueous KOH in methanol .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties . This could potentially be applied in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, making them potentially useful in the development of new antimicrobial drugs .
Antifungal Activity
Thiazole derivatives have also shown antifungal properties . This could potentially be applied in the development of new antifungal medications.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could potentially be applied in the development of new antiviral medications.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This could potentially be applied in the treatment of conditions such as high blood pressure and edema.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could potentially be applied in the development of new cancer treatments.
Future Directions
The future directions for the study of “methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate” and similar compounds could involve further exploration of their inhibitory effects on cytosolic phospholipase A2α (cPLA2α). This could potentially lead to the development of new treatments for inflammatory conditions .
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that results in potent antibacterial activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a key role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
properties
IUPAC Name |
methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-18(21)14-7-9-15(10-8-14)26(22,23)19-11-17-20-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13,19H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEVWQWSLUKIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate |
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